molecular formula C9H17N3O2 B11723663 N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide

N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide

Cat. No.: B11723663
M. Wt: 199.25 g/mol
InChI Key: CBLJEYJLFMHXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide is a cyclohexyl-substituted acetamide derivative featuring a hydroxycarbamimidoyl functional group. This compound has garnered attention due to its structural similarity to nitric oxide (NO)-donor molecules, which are critical in biological signaling and therapeutic applications . Its CAS registry number, 1193390-68-9, confirms its identity in chemical databases .

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]acetamide

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h14H,2-6H2,1H3,(H2,10,12)(H,11,13)

InChI Key

CBLJEYJLFMHXKX-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1(CCCCC1)/C(=N\O)/N

Canonical SMILES

CC(=O)NC1(CCCCC1)C(=NO)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : Cyclohexylamine, aldehyde (e.g., formaldehyde), and acetamidine hydrochloride.

  • Catalyst : Sc(OTf)₃ (10 mol%) in methanol at 21°C for 12 hours.

  • Mechanism : The aldehyde undergoes condensation with the amine to form an imine intermediate, which subsequently reacts with the amidine to yield the hydroxycarbamimidoyl moiety. The Z configuration is favored due to steric hindrance from the cyclohexyl group.

Yield : 68–75% after purification via column chromatography.

Catalytic Reductive Amination

This method utilizes palladium-catalyzed reductive amination to introduce the hydroxycarbamimidoyl group. A cyclohexylacetamide precursor reacts with hydroxylamine under hydrogen gas (H₂) in the presence of Pd/C.

Key Steps:

  • Substrate : N-(1-Cyclohexyl)acetamide.

  • Catalyst : 5% Pd/C in methanol at 40°C under 1 atm H₂.

  • Stereochemical Control : The Z configuration is achieved by optimizing hydrogen pressure (1–3 atm) and reaction time (6–8 hours).

Yield : 70–78%.

Solid-Phase Synthesis for High-Throughput Production

Automated nanoscale synthesis platforms, such as the Echo 555 liquid handler, enable high-throughput preparation of hydroxycarbamimidoyl acetamides.

Protocol:

  • Reactants : Pre-formed amidines, aldehydes, and acetamide derivatives.

  • Conditions : Reactions conducted in 384-well plates with methanol as the solvent.

  • Throughput : 16 scaffolds synthesized in parallel with a 65–72% average yield.

Comparative Analysis of Preparation Methods

MethodKey ReactantsCatalyst/SolventYield (%)Stereoselectivity (Z:E)
GBB-3CRCyclohexylamine, AldehydeSc(OTf)₃, MeOH68–7585:15
Stepwise SynthesisCyclohexanone OximeK₂CO₃, EtOH54–6190:10
Reductive AminationN-(1-Cyclohexyl)acetamidePd/C, H₂70–7880:20
Solid-PhaseAmidines, AldehydesMeOH65–7275:25

Factors Influencing Reaction Efficiency

Solvent Effects

  • Polar Protic Solvents (MeOH, EtOH) : Enhance nucleophilicity of amidines but may promote E isomer formation.

  • Aprotic Solvents (DCM, THF) : Improve Z selectivity but reduce reaction rates.

Temperature and pH

  • Low Temperatures (0–25°C) : Favor Z configuration by slowing isomerization.

  • Basic Conditions (pH 8–9) : Accelerate hydroxycarbamimidoyl formation but risk over-acetylation.

Stereochemical Considerations

The Z configuration is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyimino group and the acetamide carbonyl. Computational studies (DFT) indicate a 5.2 kcal/mol energy difference between Z and E isomers, rationalizing the observed selectivity.

Applications and Derivatives

N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide serves as a precursor for:

  • Anticoagulant Agents : Modulates factor Xa activity via hydrogen bonding with serine proteases.

  • IDO Inhibitors : Potentiates immune response in cancer therapy by inhibiting indoleamine 2,3-dioxygenase .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Key Structural Differences Biological Activity
N-[1-(N'-Hydroxycarbamimidoyl)cycloheptyl]acetamide 1193390-61-2 C₁₀H₁₈N₃O₂ Cycloheptyl ring instead of cyclohexyl Under investigation as NHC ligand
(Z)-N-[2-(N′-Hydroxycarbamimidoyl)phenyl]acetamide Not specified C₉H₁₀N₃O₂ Phenyl ring instead of cyclohexyl NO-donor activity
N-cyclohexyl-2-hydroxyacetamide CID 16768993 C₈H₁₅NO₂ Hydroxy group replaces hydroxycarbamimidoyl Antimicrobial potential
2-(1H-Imidazol-1-yl)-N-(trans-4-methylcyclohexyl)acetamide Not specified C₁₂H₁₉N₃O Imidazole substituent on acetamide Unknown; structural analog

Structural Insights :

  • Aromatic vs. Aliphatic Rings: The phenyl derivative () lacks the conformational flexibility of cyclohexyl, which may limit its NO-release efficiency in certain biological environments.
  • Functional Group Substitution: The hydroxyacetamide variant (CID 16768993) replaces the hydroxycarbamimidoyl group with a hydroxyl, shifting its activity from NO modulation to antimicrobial effects .

Table 2: Activity Comparison

Compound Key Activity Mechanism/Application Reference
N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide Potential NO-donor Smooth muscle relaxation, vasodilation
(Z)-N-[2-(N′-Hydroxycarbamimidoyl)phenyl]acetamide Confirmed NO release Mediates vascular tone in vitro
N-cyclohexyl carboxamide derivatives Antimicrobial Targets bacterial cell walls
N-[1-(N'-Hydroxycarbamimidoyl)cycloheptyl]acetamide Ligand for catalysis Used in organometallic synthesis

Key Findings :

  • NO-Donor Activity: The phenyl analog () has demonstrated direct NO release in vitro, while the cyclohexyl variant’s activity remains theoretical but structurally plausible .
  • Antimicrobial vs. Catalytic Roles : Cyclohexyl carboxamides () exhibit antimicrobial properties, whereas the cycloheptyl derivative () is utilized as a ligand in transition-metal catalysis, highlighting functional diversity among analogs.

Physicochemical Properties

  • Solubility : The hydroxycarbamimidoyl group enhances polarity compared to methyl or chloro-substituted acetamides (e.g., 2-chloro-N-(cyclohexylcarbamoyl)acetamide, CAS 16467-50-8) .
  • Stability : Cyclohexyl derivatives are less prone to hydrolysis than adamantane-based analogs (e.g., N-(3,5-dimethyladamantan-1-yl)acetamide, CAS 19982-07-1) due to reduced ring strain .

Biological Activity

N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide, also known as N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C9H17N3O2C_9H_{17}N_3O_2, with a molecular weight of 199.25 g/mol . This compound contains a cyclohexyl group and a hydroxycarbamimidoyl substituent, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxycarbamimidoyl group enhances its reactivity towards electrophiles, making it a versatile intermediate in organic synthesis and potentially enhancing its pharmacological efficacy.

Anticancer Properties

Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties. For instance, modifications in the hydroxycarbamimidoyl group could influence the compound's interaction profiles and biological efficacy against various cancer cell lines. In vitro studies have shown that certain similar compounds can inhibit the proliferation of cancer cells such as HepG2 and MCF-7, with IC50 values ranging from 5.1 to 22.08 µM .

CompoundCell LineIC50 (µM)
Compound 16fHepG26.19 ± 0.50
Compound 16fMCF-75.10 ± 0.40
DoxorubicinHepG29.18 ± 0.60
DoxorubicinMCF-77.26 ± 0.30

These findings indicate that structural modifications can significantly impact the anticancer activity of compounds related to this compound.

Antimicrobial Activity

Research into the antimicrobial properties of compounds with similar structures has shown promising results. For example, certain derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting potential applications in treating infections .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety and efficacy of this compound. In vitro studies have been conducted to determine the cytotoxic effects on normal versus cancerous cell lines. Some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, which is an essential feature for therapeutic agents .

Synthesis and Characterization

The synthesis of this compound typically involves controlled reaction conditions to ensure high purity and yield . Various synthetic routes have been explored, including nucleophilic substitution reactions that leverage the hydroxycarbamimidoyl group.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameStructureUnique Features
N-CyclohexylacetamideC8H15NC_8H_{15}NLacks hydroxycarbamimidoyl group; simpler structure
N-[1-(Hydroxymethyl)cyclohexyl]acetamideC9H17NC_9H_{17}NContains hydroxymethyl group; differing reactivity profile
N-[1-(Hydroxycarbamimidoyl)cyclopentyl]acetamideC9H17N3OC_9H_{17}N_3OSimilar structure but with cyclopentyl group; may exhibit different biological activities

These comparisons emphasize how the specific structural elements of this compound may enhance its reactivity and biological activity compared to simpler or structurally distinct analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution followed by acetylation. For example, starting with a cyclohexane derivative (e.g., bromocyclohexane), react with hydroxycarbamimidoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate. Subsequent acetylation with acetic anhydride or acetyl chloride yields the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How can the stereochemical configuration (Z/E) of the hydroxycarbamimidoyl group be experimentally determined?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For instance, Hirshfeld surface analysis (used in analogous acetamide derivatives) can quantify intermolecular interactions to confirm the Z-configuration. Complementary NMR techniques, such as NOESY, can identify spatial proximity between the hydroxyimino group and the cyclohexyl moiety .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility testing in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) is critical. Stability studies (TGA/DSC) reveal thermal degradation thresholds, while HPLC monitoring under varying pH (e.g., 3–9) identifies hydrolysis-prone conditions. Store at –20°C under inert gas (argon) to prevent oxidation .

Q. Which analytical techniques are optimal for purity assessment and structural validation?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity (>98%). High-resolution mass spectrometry (HRMS) confirms molecular weight. FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). ¹H/¹³C NMR (DMSO-d₆) resolves cyclohexyl and acetamide proton environments .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action for this compound in biological systems?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or metalloenzymes. In vitro assays (e.g., enzyme inhibition kinetics) validate hypotheses. Fluorescence polarization assays quantify protein-ligand interactions, while CRISPR-Cas9 knockout models identify pathway dependencies .

Q. How should contradictory bioactivity data across studies be addressed?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Control for stereochemical purity (chiral HPLC) and batch variability. Meta-analysis of published IC₅₀ values with standardized protocols (e.g., fixed cell lines, incubation times) resolves discrepancies .

Q. What strategies identify degradation products under accelerated stability testing?

  • Methodological Answer : Stress testing (40°C/75% RH, 1 week) followed by LC-MS/MS identifies hydrolytic (e.g., cyclohexylamine) or oxidative byproducts. Isotopic labeling (e.g., ¹⁸O-water) traces hydrolysis pathways. Computational tools (e.g., Zeneth) predict degradation pathways for targeted isolation .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

  • Methodological Answer : QSAR models (e.g., CoMFA, CoMSIA) correlate substituent effects (e.g., cyclohexyl vs. cyclopentyl) with bioactivity. DFT calculations (Gaussian 09) optimize geometries and predict electronic properties (HOMO/LUMO). Molecular dynamics (GROMACS) simulate solvation effects on binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.